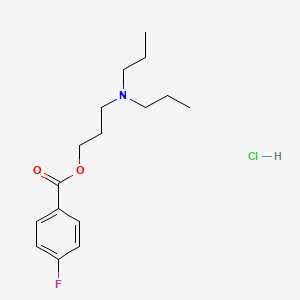
Dipropylaminopropyl p-fluorobenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dipropylamino)propyl 4-fluorobenzoate hydrochloride is a heterocyclic organic compound with the molecular formula C₁₆H₂₅ClFNO₂ and a molecular weight of 317.827 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dipropylamino)propyl 4-fluorobenzoate hydrochloride typically involves the esterification of 4-fluorobenzoic acid with 3-(dipropylamino)propanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dipropylamino)propyl 4-fluorobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
3-(Dipropylamino)propyl 4-fluorobenzoate hydrochloride is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(dipropylamino)propyl 4-fluorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dibutylamino)propyl 4-fluorobenzoate hydrochloride
- 3-(Diethylamino)propyl 4-fluorobenzoate hydrochloride
- 3-(Dimethylamino)propyl 4-fluorobenzoate hydrochloride
Uniqueness
3-(Dipropylamino)propyl 4-fluorobenzoate hydrochloride is unique due to its specific alkyl chain length and the presence of a fluorine atom on the benzoate moiety. These structural features contribute to its distinct chemical and biological properties, making it suitable for specific research applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
451-61-6 |
|---|---|
Formule moléculaire |
C16H25ClFNO2 |
Poids moléculaire |
317.82 g/mol |
Nom IUPAC |
3-(dipropylamino)propyl 4-fluorobenzoate;hydrochloride |
InChI |
InChI=1S/C16H24FNO2.ClH/c1-3-10-18(11-4-2)12-5-13-20-16(19)14-6-8-15(17)9-7-14;/h6-9H,3-5,10-13H2,1-2H3;1H |
Clé InChI |
CQPOSPLRVDQCTE-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCCOC(=O)C1=CC=C(C=C1)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















